molecular formula C3H8O2 B051772 1,3-Propanediol CAS No. 504-63-2

1,3-Propanediol

Cat. No.: B051772
CAS No.: 504-63-2
M. Wt: 76.09 g/mol
InChI Key: YPFDHNVEDLHUCE-UHFFFAOYSA-N
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Description

1,3-Propanediol (1,3-PDO), a three-carbon diol (C₃H₈O₂, molecular weight 76.09), is a colorless, odorless, and viscous liquid with a boiling point of 210–215°C . Its symmetrical hydroxyl group arrangement (positions 1 and 3) enables unique physicochemical properties, making it a critical monomer for polytrimethylene terephthalate (PTT), polyurethanes, and polyethers .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol can be synthesized through several chemical routes:

Industrial Production Methods

The industrial production of this compound has shifted towards more sustainable and environmentally friendly methods. One such method is the microbial fermentation of renewable feedstocks like glycerol and glucose. Microorganisms such as Klebsiella, Clostridium, and genetically modified strains of Escherichia coli are used to produce this compound through fermentation processes .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol undergoes various chemical reactions typical of alcohols:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Esterification: Carboxylic acids or acid chlorides are used in the presence of acid catalysts.

    Urethane Formation: Isocyanates are used under mild conditions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Esterification: Produces esters.

    Urethane Formation: Produces urethanes.

Scientific Research Applications

Scientific Research Applications

In pharmaceuticals, 1,3-PDO is being explored as a solubilizing agent and stabilizing carrier for drugs. Its ability to enhance the solubility of poorly soluble compounds makes it a valuable component in drug formulation. For instance, studies have demonstrated that poly(1,3-propylene alkanedioate)s can significantly improve the bioavailability of certain medications .

Coatings and Resins

The use of 1,3-PDO in coatings and resin formulations has gained traction due to its compatibility with various dicarboxylic acids. It serves as a precursor for high-performance polyester resins used in wood coatings and UV-curing applications. The incorporation of 1,3-PDO in these formulations enhances their mechanical properties while reducing their environmental impact by increasing the bio-based content .

Recent Advances in Production Methods

Recent advancements in the biological production of 1,3-PDO focus on optimizing microbial fermentation processes. Innovative approaches include:

  • Use of Glycerol as a Feedstock: Research has shown that crude glycerol can be effectively utilized as a substrate for producing 1,3-PDO via fermentation using microorganisms such as Bacillus pumilus. This method not only reduces production costs but also promotes waste valorization by utilizing by-products from biodiesel production .
  • Metabolic Engineering: Advances in metabolic engineering have led to the development of microbial strains with enhanced capabilities for converting diverse carbon sources into 1,3-PDO. These engineered strains are designed to minimize by-product formation and improve overall yield .

Case Study 1: Industrial Application of Bio-Based Polyesters

A recent study highlighted the successful application of bio-based polyesters derived from 1,3-PDO in packaging materials. The research demonstrated that these materials not only meet the performance criteria required for commercial applications but also offer significant environmental benefits due to their biodegradability.

Case Study 2: Drug Delivery Systems

In another case study focusing on pharmaceutical applications, researchers developed a novel drug delivery system using poly(1,3-propylene succinate). The system showed enhanced drug solubility and controlled release profiles compared to conventional carriers, demonstrating the potential for improved therapeutic outcomes.

Mechanism of Action

The mechanism of action of 1,3-propanediol in various applications depends on its chemical properties. As a diol, it can form hydrogen bonds, which makes it an effective solvent and humectant. In polymer production, it acts as a building block, reacting with other monomers to form long polymer chains .

Comparison with Similar Compounds

Production Methods

1,3-PDO is produced via two primary routes:

  • Chemical Synthesis : Traditional methods include the Shell ethylene oxide hydroformylation process and the DuPont acrolein hydration route. These processes, however, rely on fossil fuels, generate toxic intermediates (e.g., acrolein), and face high costs .
  • Microbial Fermentation : Utilizing glycerol (a biodiesel byproduct) as a substrate, bacteria like Klebsiella pneumoniae and genetically engineered E. coli convert glycerol to 1,3-PDO via the dha regulon pathway. This sustainable approach achieves yields up to 55 g/L under optimized pH control (e.g., mixed alkali strategies) .

1,2-Propanediol (Propylene Glycol)

Property 1,3-Propanediol 1,2-Propanediol
Molecular Formula C₃H₈O₂ C₃H₈O₂
Hydroxyl Group Position 1,3 1,2
Boiling Point (°C) 210–215 187
Primary Applications PTT, polyurethanes Antifreeze, food additives
Toxicity Low Low
Production Microbial fermentation Catalytic hydrogenation

Key Differences :

  • Structure-Property Relationship : The asymmetric 1,2-hydroxyl groups in propylene glycol reduce polymer-forming capability but enhance hygroscopicity, making it ideal for antifreeze and cosmetics.
  • Economic Value: 1,3-PDO commands higher value due to its role in PTT synthesis (~$2,000/ton vs. \sim$1,500/ton for 1,2-propanediol) .

Ethylene Glycol

Property This compound Ethylene Glycol
Molecular Formula C₃H₈O₂ C₂H₆O₂
Molecular Weight 76.09 62.07
Boiling Point (°C) 210–215 197
Primary Applications PTT, polyurethanes PET, antifreeze
Toxicity Low High (toxic to mammals)

Key Differences :

  • Polymer Performance : Ethylene glycol-derived PET lacks the elasticity of PTT, limiting its use in high-performance textiles .
  • Sustainability : Ethylene glycol relies on ethylene oxide (petrochemical derivative), whereas 1,3-PDO leverages renewable glycerol .

3-Hydroxypropionic Acid (3-HP)

Property This compound 3-Hydroxypropionic Acid
Molecular Formula C₃H₈O₂ C₃H₆O₃
Functionality Diol Carboxylic acid
Primary Applications Polymers, solvents Acrylic acid, biodegradable plastics
Production Microbial fermentation Microbial fermentation

Key Differences :

  • Downstream Products : 3-HP is a platform chemical for acrylic acid (used in adhesives and plastics), whereas 1,3-PDO is polymerized directly into PTT .
  • Market Demand : 1,3-PDO’s demand (~1.2 million tons/year) surpasses 3-HP due to established PTT markets .

1,4-Butanediol (BDO)

Property This compound 1,4-Butanediol
Molecular Formula C₃H₈O₂ C₄H₁₀O₂
Hydroxyl Group Position 1,3 1,4
Primary Applications PTT, polyurethanes PBT, spandex fibers

Key Differences :

  • Polymer Properties : PBT (from BDO) offers higher thermal stability, while PTT excels in elasticity and dye retention .
  • Production Scale : BDO production (~2.5 million tons/year) exceeds 1,3-PDO, but the latter’s growth rate is higher (~8% CAGR) due to sustainability drivers .

Research Advancements and Challenges

  • Bioconversion Efficiency : Genetic engineering (e.g., fdh gene insertion in Klebsiella pneumoniae) boosts 1,3-PDO yields by 19.2% .
  • Process Optimization : Fed-batch fermentation with advanced controllers improves glycerol conversion rates by 10.6× compared to uncontrolled processes .
  • Environmental Impact : Microbial 1,3-PDO production reduces CO₂ emissions by 40% compared to petrochemical routes .

Challenges :

  • Byproduct Inhibition : Accumulation of 3-hydroxypropionaldehyde (3-HPA) during fermentation inhibits microbial growth .
  • Cost Competitiveness : High purification costs for bio-based 1,3-PDO (~30% of total cost) necessitate improved adsorption materials (e.g., boronic acid-modified resins) .

Biological Activity

1,3-Propanediol (1,3-PD) is a colorless, viscous liquid that serves as an important building block in various industrial applications, particularly in the production of polymers, cosmetics, and food. The biological activity of 1,3-PD is significant due to its production processes, metabolic pathways, and potential health effects. This article explores the biological activity of 1,3-PD, focusing on its microbial production, enzymatic pathways, and applications.

Microbial Production of this compound

This compound can be produced biologically through fermentation processes using various microorganisms. The most common substrates for this process are glycerol and sugars derived from renewable resources.

Key Microorganisms:

  • Clostridium butyricum: This bacterium has been shown to efficiently convert crude glycerol into 1,3-PD. In a study by Szymanowska-Powalowska et al., C. butyricum DSP1 achieved a maximum concentration of 62 g/L of 1,3-PD through repeated batch fermentation processes .
  • Klebsiella pneumoniae: This organism utilizes glycerol through the action of specific enzymes such as glycerol dehydratase (dhaB) and 1,3-PD oxidoreductase (dhaT), leading to significant yields in controlled fermentation environments .
  • Escherichia coli: Recombinant strains of E. coli have been engineered to enhance the production of 1,3-PD by co-expressing multiple genes involved in its biosynthesis. In fed-batch fermentations, these strains produced up to 13.2 g/L of 1,3-PD from glycerol .

Enzymatic Pathways

The conversion of glycerol to 1,3-PD involves several key enzymatic reactions:

  • Glycerol Dehydratase (GDH): Catalyzes the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA).
  • 3-HPA Oxidoreductase: Reduces 3-HPA to 1,3-PD.

The overall reaction can be summarized as follows:

GlycerolGDH3 HPAOxidoreductase1 3 Propanediol\text{Glycerol}\xrightarrow{\text{GDH}}\text{3 HPA}\xrightarrow{\text{Oxidoreductase}}\text{1 3 Propanediol}

This pathway is crucial for the production efficiency of 1,3-PD and can be optimized through metabolic engineering techniques .

Case Studies and Research Findings

Several studies have highlighted the efficiency and potential of various microbial strains in producing 1,3-PD:

Microorganism Substrate Max Concentration (g/L) Productivity (g/L/h) Notes
Clostridium butyricum DSP1Crude Glycerol621.68Utilized repeated batch fermentation; high resistance to by-products .
Klebsiella pneumoniaeGlycerolUp to 8.6N/AEngineered strains showed improved yields through co-expression .
Escherichia coliGlycerol13.2N/ARecombinant strains produced significant amounts under controlled conditions .

Applications and Health Implications

This compound is utilized in various industries due to its properties as a solvent and chemical intermediate. Its applications include:

  • Polymers: Used in the synthesis of polyesters and polyurethanes.
  • Cosmetics: Acts as a humectant and stabilizer in personal care products.
  • Food Industry: Serves as a food additive and flavor enhancer.

Potential Health Effects

While generally recognized as safe for use in food and cosmetics, excessive exposure to high concentrations may lead to irritations or other health concerns. Studies have indicated that it is stable under heat and does not decompose into harmful by-products when used in electronic cigarettes .

Q & A

Basic Research Questions

Q. What analytical methods are used to quantify 1,3-propanediol in reaction mixtures, and how are they validated?

Gas chromatography (GC) is a widely used method for quantifying this compound in catalytic reaction systems. For example, GC analysis with a flame ionization detector (FID) can resolve this compound and intermediates like 3-hydroxypropionaldehyde with relative deviations of 0.86–1.89% and standard deviations of 0.81–3.21%, validated through repeated measurements and calibration curves . Method validation includes testing for linearity, precision, and recovery rates to ensure accuracy in calculating reaction yields and selectivities.

Q. What microbial strains are commonly used for this compound biosynthesis, and how are their productivities assessed?

Klebsiella pneumoniae strains (e.g., GLC29) are frequently studied for glycerol-to-1,3-propanediol conversion. Productivity is evaluated using batch or fed-batch fermentation systems, with metrics including specific growth rate (µ), substrate consumption rate, and product yield (g/g glycerol). Replicate experiments (e.g., 5 center points in factorial designs) are used to quantify experimental error and validate reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety data sheets (SDS) classify this compound as a flammable liquid (Flash Point: 140°C) requiring storage in ventilated areas away from ignition sources. Personal protective equipment (PPE) such as nitrile gloves and safety goggles are mandatory. Hazard codes (e.g., 4-3-S-III in Japanese regulations) indicate risks of skin/eye irritation and flammability .

Q. How is the purity of this compound verified in biochemical applications?

Purity (≥99.7%) is confirmed via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR). The National Institute of Standards and Technology (NIST) provides reference data for spectral validation, including InChIKey (YPFDHNVEDLHUCE-UHFFFAOYSA-N) and CAS registry (504-63-2) cross-checks .

Advanced Research Questions

Q. How can factorial design methodologies optimize microbial this compound production yields?

Fractional factorial designs (FFD) screen critical variables (e.g., pH, temperature, glycerol concentration) to identify significant factors. For K. pneumoniae GLC29, ANOVA analysis (p < 0.05) with standardized effects (coefficient/standard error) revealed temperature and aeration rate as key drivers. Response surface methodology (RSM) further refines optimal conditions .

Q. What thermodynamic models are suitable for simulating this compound-water-glycerol separation?

The Non-Random Two-Liquid (NRTL) model accurately predicts vapor-liquid equilibrium (VLE) in ternary systems. Binary interaction parameters are regressed using experimental VLE data (e.g., Lai et al., 2014) and implemented in Aspen Plus® for distillation column simulations. This enables 99.5% purity this compound recovery with two-stage distillation .

Q. How do researchers resolve contradictions in reported vapor-liquid equilibrium (VLE) data for this compound mixtures?

Discrepancies arise from measurement techniques (e.g., static vs. dynamic VLE methods). A meta-analysis of literature data (e.g., Chen & Thompson, 1970; Gruen & Wirth, 1919) is conducted to identify outliers. NRTL model recalibration with weighted least squares minimizes residuals between experimental and calculated values .

Q. What statistical approaches validate the significance of process variables in catalytic this compound synthesis?

Orthogonal experimental designs (e.g., Taguchi methods) isolate the impact of variables like temperature, pressure, and catalyst loading. For Ni/SiO₂-catalyzed hydrogenation of 3-hydroxypropionaldehyde, ANOVA identified liquid hourly space velocity (LHSV) as the most significant factor (p < 0.05), with optimal conditions at 50°C and 7.0 MPa H₂ .

Q. How does molecular dynamics modeling improve understanding of this compound’s physical properties in solvent systems?

Density, viscosity, and surface tension in binary systems (e.g., this compound + 1,3-diaminopropane) are modeled using temperature-dependent correlations (288.15–333.15 K). UNIFAC-VISCO parameters predict deviations from ideal behavior, validated against experimental refractive index and viscometric data .

Q. What strategies mitigate byproduct formation during microbial this compound fermentation?

Metabolic flux analysis identifies competing pathways (e.g., acetate or ethanol production). Genetic engineering of Clostridium butyricum to knock out the pta-ack pathway reduces acetate by 60%. Fed-batch strategies with glycerol pulse-feeding further minimize metabolic overflow .

Q. Methodological Notes

  • Data Contradiction Analysis : Use systematic reviews of literature data to identify measurement inconsistencies, followed by model recalibration .
  • Experimental Validation : Replicate center points in factorial designs to quantify error margins and ensure statistical robustness .
  • Instrumentation : GC-FID and HPLC-RI are preferred for quantification due to high resolution for polar compounds like this compound .

Properties

IUPAC Name

propane-1,3-diol
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InChI

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2
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InChI Key

YPFDHNVEDLHUCE-UHFFFAOYSA-N
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Canonical SMILES

C(CO)CO
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Molecular Formula

C3H8O2
Record name 1,3-propanediol
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Related CAS

31714-45-1, 345260-48-2
Record name Poly(trimethylene ether)
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Record name Bio-PDO homopolymer
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DSSTOX Substance ID

DTXSID8041246
Record name 1,3-Propanediol
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Molecular Weight

76.09 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless to pale yellow liquid; [Merck Index] Colorless odorless liquid; [Alfa Aesar MSDS]
Record name 1,3-Propanediol
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Boiling Point

210-212 °C
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Flash Point

Flash Point: 174 °F/ 345 °C /closed cup/
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Solubility

Miscible with water, Very soluble in ethyl ether; slightly soluble in benzene, Miscible with alcohol
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Density

1.0597 at 20 °C/4 °C
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Vapor Pressure

0.04 [mmHg], 0.0441 mm Hg at 25 °C
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Color/Form

Colorless to pale yellow, very viscid liquid

CAS No.

504-63-2
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Synthesis routes and methods I

Procedure details

Using an apparatus of the type indicated in the drawings, together with an ester exchanger, a 76.4 lb./hr (34.7 kg/hr) stream of dimethylterephthalate was preheated to a temperature of 185° C. and continuously mixed with a 44.9 lb./hr (20.4 kg/hr) stream of catalyzed 1,3-propanediol which was also preheated to a temperature of 185° C., to form a mixture having a mole ratio of 1.5 moles of 1,3-propanediol per mole of dimethylterephthalate. The catalyst was tetraisopropyl titanate (Tyzor® TPT, available from E. I. du Pont de Nemours and Company, Wilmington, Del.), DuPont Performance Chemicals), which was added to the 1,3-propanediol in an amount sufficient to yield 50 ppm by weight of titanium based on the total weight of poly(trimethylene terephthalate) formed in the process. The dimethylterephthalate/catalyzed 1,3-propanediol mixture was fed into the base of an ester exchanger, where the temperature of the liquid reactants was maintained at 237° C., and the pressure at the base of the ester exchanger was maintained at 900 to 950 mm Hg (119,970 to 126,635 Pa). The pressure at the top of the ester exchange column was atmospheric. In the ester exchanger, the 1,3-propanediol reacted with the dimethylterephthalate to form bis-3-hydroxypropyl terephthalate monomer and low molecular weight oligomers of 1,3-propanediol and terephthalic acid, liberating methanol vapor, which was continuously removed from the top of the ester exchanger. The monomer/oligomer mixture was continuously removed from the base of the ester exchanger and fed to the base of a prepolymerizer. In the prepolymerizer, the monomers and oligomers reacted to form a poly(trimethylene terephthalate) prepolymer, liberating 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were removed from the top of the prepolymerizer and condensed. The poly(trimethylene terephthalate) prepolymer was continuously withdrawn from the uppermost plate of the prepolymerizer and fed to the inlet end of a finisher vessel. The temperature of the liquid reactants in the finisher was maintained at 255° C. In the finisher, the poly(trimethylene terephthalate) prepolymer reacted to form a higher molecular weight polymer, liberating additional 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were continuously removed from the finisher. The poly(trimethylene terephthalate) was continuously removed from the finisher and pelletized. The conditions and results for the continuous polymerization are set forth in Table I for the prepolymerizer and Table II for the finisher.
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Synthesis routes and methods II

Procedure details

When hydrogenating 3-hydroxypropanal to 1,3-propanediol on a large industrial scale, it is vital, with regard to the economic viability of the hydrogenation process and the quality of the product, for conversion and selectivity to be as close as possible to 100%. The 1,3-propanediol may be separated from the water as well as remaining 3-hydroxypropanal and secondary products contained in the product stream by distillation after the hydrogenation. However, this distillative separation is rendered very difficult by residual 3-hydroxypropanal and secondary products and may even become impossible due to reactions between the residual 3-hydroxypropanal and 1,3-propanediol to yield acetals such as 2-(2′-hydroxyethyl)-1,3-dioxane (HED), which have a boiling point close to the boiling point of 1,3-propanediol. Thus, the lower the conversion and selectivity, the poorer the achievable product quality.
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Synthesis routes and methods III

Procedure details

The plasmid pTPG(−) and the control plasmid pTLH1 were introduced into the E. coli NZN 111 (pfl :cat, Idh :kan) strain, a strain incapable of producing formate and lactate in anaerobiosis. These two recombinant strains were then grown anaerobically for 48 hours in the LB medium+glucose+10 μg/ml of tetracycline without regulation of pH. The results presented in Table 5 show that E. coli can produce significant quantities of 1,3-propanediol from glucose after transformation by the plasmid pTPG.
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Synthesis routes and methods IV

Procedure details

Poly(trimethylene terephthalate) was prepared using an apparatus of the type indicated in the drawing, including an ester exchanger, a flasher, a prepolymerizer and a finisher. In Examples 1–8, a 94.1 lb./hr (42.7 kg/hr) stream of dimethylterephthalate was preheated to a temperature of 185° C. and continuously mixed with a 55.3 lb./hr (25.1 kg/hr) stream of catalyzed 1,3-propanediol which was also preheated to a temperature of 185° C., to form a mixture having a mole ratio of 1.5 moles of 1,3-propanediol per mole of dimethylterephthalate. In Example 9, the throughput was lowered to 51.4 lb./hr (23.3 kg/hr) of dimethylterephthalate and 40.3 lb./hr (18.3 kg/hr) of catalyzed 1,3-propanediol which were combined to form a mixture having a mole ratio of 2.0 moles of 1,3-propanediol per mole of dimethylterephthalate. In Example 10, the throughput was lowered still further to 38.2 lb./hr (17.3 kg/hr) of dimethylterephthalate and 30.0 lb./hr (13.6 kg/hr) of catalyzed 1,3-propanediol which were combined to form a mixture having a mole ratio of 2.0 moles of 1,3-propanediol per mole of dimethylterephthalate. The catalyst was tetraisopropyl titanate (Tyzor® TPT, available from E. I. du Pont de Nemours and Company, Wilmington, Del.). In Examples 1–8, the tetraisopropyl titanate was added to the 1,3-propanediol in an amount sufficient to yield 30–60 ppm by weight of titanium based on the weight of poly(trimethylene terephthalate) formed in the process. In Examples 9 and 10, the catalyst level was raised to 70 ppm of titanium. The dimethylterephthalate/catalyzed 1,3-propanediol mixture was fed into the base of an ester exchanger, where the pressure at the base of the ester exchanger was maintained at 825 to 900 mm of Hg (109,972 to 119,970 Pa). In Examples 1–8, the temperature of the liquid reactants in the ester exchanger was maintained at 230° C., and in Examples 9 and 10, the temperature of liquid reactants in the ester exchanger was maintained at 237° C. and 239° C., respectively. The pressure at the top of the ester exchange column was atmospheric. In the ester exchanger, the 1,3-propanediol reacted with the dimethylterephthalate to form bis-3-hydroxypropyl terephthalate monomer and low molecular weight oligomers of 1,3-propanediol and terephthalic acid, liberating methanol vapor, which was continuously removed from the top of the ester exchanger. The monomer/oligomer mixture was continuously removed from the base of the ester exchanger and fed to the inlet of a flasher. In the flasher, the monomers and oligomers reacted to form a low molecular weight trimethylene terephthalate polymer, liberating 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were removed from the top of the flasher and condensed. The low molecular weight trimethylene terephthalate polymer was continuously withdrawn from the flasher and fed to the inlet end of a prepolymerizer. In the prepolymerizer, the monomers and oligomers further reacted to form a higher molecular weight poly(trimethylene terephthalate) prepolymer, liberating 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were removed from the top of the prepolymerizer, condensed and combined with the condensates from the flasher. The poly(trimethylene terephthalate) prepolymer was continuously withdrawn from the prepolymerizer and fed to the inlet end of a finisher vessel. The temperature of the liquid reactants in the finisher was maintained at 255° to 260° C. In the finisher, the poly(trimethylene terephthalate) prepolymer reacted to form an even higher molecular weight polymer, liberating additional 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were continuously removed from the finisher. The poly(trimethylene terephthalate) was continuously removed from the finisher and pelletized. The conditions and results for the continuous polymerization are set forth in Tables I, II and III. In Examples 9 and 10, the levels of polymer and hold-up times in the finisher were reduced, resulting in lower by-product formation and higher relative viscosity (LRV).
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Synthesis routes and methods V

Procedure details

Both natural and recombinant clostridia produce 1,3-propanediol at a maximal yield of 0.55 g/g of glycerol due to the co-production of reduced compounds like butyric acid (butyrate), lactic acid (lactate), ethanol or butanol. To increase the yield of 1,3-propanediol production it is necessary to avoid the production of all the reduced co-products and associate the production of 1,3-propanediol to an oxidized co-product.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3-Propanediol
Reactant of Route 2
1,3-Propanediol
Reactant of Route 3
1,3-Propanediol
Reactant of Route 4
1,3-Propanediol
Reactant of Route 5
1,3-Propanediol
Reactant of Route 6
1,3-Propanediol

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